molecular formula C10H14N2O4S B2838205 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 90874-19-4

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2838205
CAS No.: 90874-19-4
M. Wt: 258.29
InChI Key: HMJUDVFKNWNBOI-UHFFFAOYSA-N
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Description

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-ethyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-8-5-6-9(12(13)14)7-10(8)17(15,16)11(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJUDVFKNWNBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-19-4
Record name 2-ethyl-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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